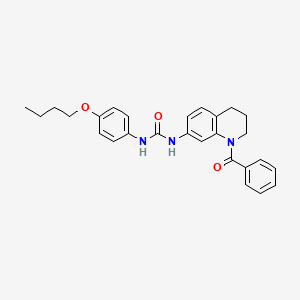
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-butoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-butoxyphenyl)urea is a useful research compound. Its molecular formula is C27H29N3O3 and its molecular weight is 443.547. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-butoxyphenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C24H23N3O
- Molecular Weight : 385.46 g/mol
- LogP : 4.0469
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 1
- Polar Surface Area : 61.62 Ų
Structural Representation
The compound features a unique structure comprising a tetrahydroquinoline core linked to a urea group and a butoxyphenyl moiety. This structural diversity is believed to contribute to its varied biological activities.
Pharmacological Properties
This compound exhibits several pharmacological properties, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Antimicrobial Effects : The compound has demonstrated activity against specific bacterial strains, suggesting potential as an antimicrobial agent .
- Anti-inflammatory Properties : Research indicates that related compounds may reduce inflammation by inhibiting pro-inflammatory cytokines .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Compounds in this class often inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : The urea linkage may facilitate binding to specific receptors or enzymes, modulating their activity.
Anticancer Studies
A study conducted on derivatives of tetrahydroquinoline found that certain analogs exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Antimicrobial Activity
Research highlighted the effectiveness of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell walls was noted as a critical factor in its antibacterial efficacy .
Anti-inflammatory Research
In a model of acute inflammation, related compounds were shown to significantly reduce edema and inflammatory markers. This suggests that this compound may possess similar anti-inflammatory capabilities .
Data Summary Table
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-butoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-2-3-18-33-24-15-13-22(14-16-24)28-27(32)29-23-12-11-20-10-7-17-30(25(20)19-23)26(31)21-8-5-4-6-9-21/h4-6,8-9,11-16,19H,2-3,7,10,17-18H2,1H3,(H2,28,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSZNPRRXYVVQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














